Salvianolic acid D

Descripción

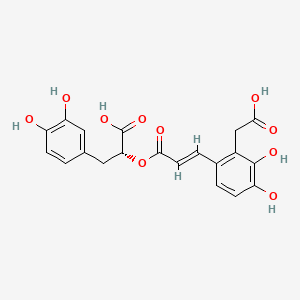

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(E)-3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29)/b6-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCMFABBVSIHTB-WUTVXBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341786 | |

| Record name | Salvianolic acid D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142998-47-8 | |

| Record name | Salvianolic acid D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142998478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvianolic acid D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R85321EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Structural Analogue Studies of Salvianolic Acid D

Elucidation of Biosynthetic Pathways of Salvianolic Acid D

The biosynthesis of all salvianolic acids, including this compound, originates from two primary upstream metabolic routes: the phenylpropanoid pathway and the tyrosine-derived pathway. tandfonline.comfrontiersin.orgnih.gov These pathways work in concert to produce the necessary precursor molecules. nih.gov

The entire process begins with the aromatic amino acids L-phenylalanine and L-tyrosine. tandfonline.comnih.gov

In the phenylpropanoid pathway , L-phenylalanine is converted through a series of enzymatic steps into 4-coumaroyl-CoA. frontiersin.org This branch of the pathway is responsible for producing caffeic acid, a central building block. nih.govmdpi.com

In the tyrosine-derived pathway , L-tyrosine is metabolized to form 3,4-dihydroxyphenyllactic acid (also known as danshensu (B613839) or salvianic acid A). frontiersin.orgnih.gov

These initial conversion steps are catalyzed by a series of well-characterized enzymes. mdpi.com While the upstream pathways that produce the basic building blocks are well-documented, the precise enzymatic reactions that lead to the final structures of many individual salvianolic acids are still under investigation.

This compound is structurally characterized as a dimer of caffeic acid. mdpi.comwikipedia.orgfrontiersin.org This indicates that its formation involves the coupling of two caffeic acid molecules. However, the specific enzymes that catalyze this final dimerization step to yield this compound have not been fully elucidated, with much of the existing research focusing on the biosynthesis of the more abundant salvianolic acids like rosmarinic acid and salvianolic acid B. tandfonline.commdpi.com

Table 1: Key Upstream Enzymes in Salvianolic Acid Biosynthesis

| Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. nih.govmdpi.com |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form 4-coumaric acid. nih.govmdpi.com |

| 4-coumarate:CoA ligase | 4CL | Activates 4-coumaric acid into its CoA ester, 4-coumaroyl-CoA. nih.govmdpi.com |

| Tyrosine aminotransferase | TAT | Initiates the tyrosine-derived pathway by converting L-tyrosine to 4-hydroxyphenylpyruvic acid. nih.govmdpi.com |

| 4-hydroxyphenylpyruvate reductase | HPPR | Reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid. nih.govmdpi.com |

| Rosmarinic acid synthase | RAS | An ester-forming enzyme that couples precursors from both pathways, central to the formation of rosmarinic acid. frontiersin.orgmdpi.comnih.gov |

Comparative Biosynthesis with other Salvianolic Acids (e.g., Salvianolic Acid A, Salvianolic Acid B)

The various salvianolic acids are distinguished by the number and arrangement of their constituent caffeic acid and danshensu units. wikipedia.org This structural diversity arises from different final condensation and polymerization reactions using the same pool of precursors generated by the phenylpropanoid and tyrosine-derived pathways.

This compound is a dimer composed of two caffeic acid molecules. wikipedia.orgfrontiersin.org

Salvianolic Acid A is a trimer, formed from one molecule of danshensu and a dimer of caffeic acid. wikipedia.orgresearchgate.net

Salvianolic Acid B is a tetramer, constituted by three molecules of danshensu and one molecule of caffeic acid. wikipedia.orgfrontiersin.org An alternative and widely studied pathway suggests it is formed via the oxidative coupling of two rosmarinic acid molecules, a reaction that may be catalyzed by laccase enzymes. frontiersin.orgnih.govmdpi.com

Salvianolic Acid C is formed from the combination of two danshensu molecules. wikipedia.orgfrontiersin.org

The comparison reveals that while all these compounds share common origins, their final biosynthetic steps diverge significantly. The pathway to Salvianolic Acid B via the dimerization of rosmarinic acid is the most studied downstream route. mdpi.commdpi.com In contrast, the formation of this compound represents a more direct, yet less characterized, pathway involving the dimerization of caffeic acid.

Research on Structural Analogues and Derivatives of this compound

The structural similarities among the salvianolic acids make them a subject of research into their comparative properties and potential for modification. Scientists have explored the synthesis of derivatives and analogues to study structure-activity relationships.

One area of research involves creating hybrid molecules. For example, a study successfully synthesized 42 new derivatives by hybridizing cryptotanshinone (B1669641) (a lipid-soluble compound from Salvia miltiorrhiza) with salvianolic acid analogues to improve the polarity and evaluate the cardioprotective effects of the resulting compounds. sioc-journal.cn Another synthetic compound, SMND-309, was created as a derivative of salvianolic acid B but is also a caffeic acid dimer, highlighting the research interest in this structural motif. nih.govresearchgate.net Furthermore, synthetic routes for analogues containing a core benzofuran (B130515) ring system, which is common to compounds like salvianolic acid C, have been developed. nih.gov

Rosmarinic acid is a key structural analogue of the more complex salvianolic acids and is considered the simplest caffeic acid dimer. mdpi.com It is formed through the esterification of one molecule of caffeic acid with one molecule of danshensu (3,4-dihydroxyphenyllactic acid). nih.gov

Its significance stems from its dual role as both a major bioactive compound itself and as a direct precursor in the biosynthesis of other salvianolic acids. mdpi.com Specifically, rosmarinic acid is believed to be the core unit that dimerizes to form salvianolic acid B. nih.govmdpi.com Because of its central role as a biosynthetic intermediate and its structural relationship to other salvianolic acids, rosmarinic acid is frequently analyzed alongside compounds like salvianolic acid B and caffeic acid in comparative studies of Salvia species. plos.orgscispace.commdpi.com

Pharmacological Investigations of Salvianolic Acid D: Mechanisms and Therapeutic Potential

Neuroprotection and Cerebrovascular Disease

Salvianolic acid D (SalD), a phenolic acid extracted from Salvia miltiorrhiza (Danshen), has garnered attention for its potential therapeutic applications in cerebrovascular diseases. nih.govscienceopen.com Research indicates that SalD exhibits neuroprotective properties, particularly in the context of stroke and other ischemic brain injuries. nih.govnih.gov Its mechanisms of action are multifaceted, primarily involving the mitigation of inflammatory responses and the protection of neuronal cells from damage caused by ischemia/reperfusion. nih.govscienceopen.com

Cerebral ischemia/reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to brain tissue after a period of ischemia, leading to a cascade of detrimental events, including inflammation and cell death. frontiersin.org Studies have demonstrated that this compound can alleviate the neurological deficits, reduce cerebral infarct size, and decrease brain edema associated with I/R injury in animal models. nih.govnih.gov

The protective effects of SalD against I/R injury are attributed to its ability to modulate various signaling pathways involved in inflammation and apoptosis. nih.govscienceopen.com Experimental models, both in vivo using rat middle cerebral artery occlusion/reperfusion (MCAO/R) and in vitro using oxygen-glucose deprivation/reoxygenation (OGD/R) in PC12 cells, have shown that SalD can improve cell viability and suppress the expression of pro-apoptotic proteins while promoting anti-apoptotic factors. nih.govnih.gov

A key aspect of this compound's neuroprotective effect is its potent anti-inflammatory activity. nih.govscienceopen.com The inflammatory response plays a critical role in the pathophysiology of cerebral I/R injury. nih.gov SalD has been shown to interfere with multiple stages of the inflammatory cascade. nih.govscienceopen.com

Attenuation of Ischemia/Reperfusion Injury

Inhibition of Inflammatory Response Pathways

HMGB1-Triggered NF-κB Activation Suppression

High mobility group box 1 (HMGB1) is a protein that, when released from necrotic cells or activated immune cells, acts as a potent pro-inflammatory cytokine. nih.gov In the context of cerebral I/R injury, HMGB1 can trigger the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govscienceopen.com Research has shown that this compound can suppress the cytoplasmic translocation and release of HMGB1. nih.govnih.gov By inhibiting the initial trigger, SalD effectively prevents the downstream activation of NF-κB. nih.gov Immunofluorescence studies have confirmed that SalD treatment significantly inhibits the cytoplasmic translocation of HMGB1 in neurons, astrocytes, and microglia in both the cortex and hippocampus of I/R rats. nih.govnih.gov This action is crucial in dampening the inflammatory response following ischemic injury. nih.gov

TLR4/MyD88/NF-κB Signaling Pathway Modulation

Toll-like receptor 4 (TLR4) is a key receptor that recognizes damage-associated molecular patterns like HMGB1, initiating an inflammatory signaling cascade. nih.gov Upon activation, TLR4 recruits the adaptor protein myeloid differentiation primary response 88 (MyD88), leading to the activation of NF-κB. nih.govscienceopen.com this compound has been found to modulate this pathway significantly. nih.govnih.gov Studies have demonstrated that SalD decreases the protein expression of TLR4, MyD88, and TRAF6, another important downstream signaling molecule, both in vivo and in vitro. nih.govscienceopen.com By downregulating these key components, SalD effectively inhibits the TLR4/MyD88/NF-κB signaling pathway, thereby reducing the subsequent inflammatory response. nih.govnih.gov

Microglial and Astrocyte Activation Inhibition

Microglia and astrocytes are the primary immune cells in the central nervous system and become activated in response to injury and inflammation. nih.govmdpi.com Following cerebral I/R, these glial cells become activated and contribute to the inflammatory milieu by releasing pro-inflammatory mediators. nih.gov Research has shown that this compound treatment effectively inhibits the activation of both microglia and astrocytes in the injured brain tissue of rats subjected to I/R. nih.govscienceopen.com This inhibition is a key mechanism through which SalD exerts its neuroprotective and anti-inflammatory effects. nih.gov

Regulation of Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

The activation of inflammatory pathways like NF-κB leads to the production and release of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.org These cytokines exacerbate brain injury following ischemia. nih.gov Studies have consistently shown that this compound significantly reduces the production and mRNA levels of TNF-α, IL-1β, and IL-6 in both the brain tissue of I/R rats and in OGD/R-injured PC12 cells. nih.govscienceopen.com This downregulation of inflammatory cytokines is a direct consequence of SalD's inhibitory effects on the upstream HMGB1 and TLR4/MyD88/NF-κB signaling pathways. nih.gov

Table 1: Effects of this compound on Inflammatory Markers in Cerebral Ischemia/Reperfusion Injury Models

| Marker | Model | Effect of this compound | Reference |

|---|---|---|---|

| HMGB1 Translocation | In vivo (I/R rats), In vitro (OGD/R PC12 cells) | Inhibition of cytoplasmic translocation | nih.govnih.gov |

| TLR4 Protein Expression | In vivo (I/R rats), In vitro (OGD/R PC12 cells) | Decreased | nih.govscienceopen.com |

| MyD88 Protein Expression | In vivo (I/R rats), In vitro (OGD/R PC12 cells) | Decreased | nih.govscienceopen.com |

| NF-κB Nuclear Translocation | In vivo (I/R rats), In vitro (OGD/R PC12 cells) | Inhibition | nih.govnih.gov |

| Microglia Activation | In vivo (I/R rats) | Inhibition | nih.govscienceopen.com |

| Astrocyte Activation | In vivo (I/R rats) | Inhibition | nih.govscienceopen.com |

| TNF-α Levels | In vivo (I/R rats), In vitro (OGD/R PC12 cells) | Decreased | nih.govscienceopen.com |

| IL-1β Levels | In vivo (I/R rats), In vitro (OGD/R PC12 cells) | Decreased | nih.govscienceopen.com |

| IL-6 Levels | In vivo (I/R rats), In vitro (OGD/R PC12 cells) | Decreased | nih.govscienceopen.com |

Enhancement of Cell Viability (e.g., PC12 cells)

Impact on Neurological Deficits and Cerebral Infarction

Beyond the cellular level, this compound has shown promise in animal models of stroke. In rats subjected to middle cerebral artery occlusion/reperfusion (MCAO/R), a model that mimics ischemic stroke, administration of this compound led to a significant alleviation of neurological impairment. nih.gov This was accompanied by a reduction in the size of the cerebral infarction and a decrease in cerebral edema, indicating a substantial protective effect on brain tissue following ischemic injury. nih.gov

Blood-Brain Barrier Integrity and Neurovascular Unit Function

The blood-brain barrier (BBB) is a critical component of the neurovascular unit, which also includes pericytes, astrocytes, and neurons, all working together to maintain central nervous system homeostasis. physiology.orgnih.gov Disruption of the BBB is a major contributor to the pathology of ischemic stroke, leading to vasogenic edema and further neuronal damage. physiology.org

Research indicates that salvianolic acids can protect the integrity of the neurovascular unit. For instance, a combination of salvianolic acid B and ginsenoside Rg1 was found to attenuate astrocyte activation and maintain the abundance of the tight junction protein claudin-5 between endothelial cells in a mouse model of ischemic stroke. thieme-connect.com This helps to preserve the structural and functional integrity of the BBB. Furthermore, Salvianolic acid A has been shown to reduce BBB permeability in spontaneously hypertensive rats by inhibiting apoptosis in pericytes. researchgate.net In the context of cerebral ischemia/reperfusion, salvianolic acids have been observed to reduce Evans blue extravasation, a marker of BBB leakage, and enhance the expression of tight junction proteins like ZO-1, ZO-2, and JAM-1. nih.gov This protective effect on the BBB is crucial for mitigating the secondary damage that occurs after a stroke.

Role in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The neuroprotective properties of salvianolic acids extend to neurodegenerative conditions like Alzheimer's disease (AD). The pathology of AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. plos.org Preclinical studies suggest that salvianolic acids, including this compound's close relatives, may offer therapeutic benefits by targeting these pathological hallmarks.

Salvianolic acid B, for example, has been shown to inhibit the aggregation of Aβ and reduce its levels by inhibiting the enzyme BACE1, which is involved in Aβ production. nih.gov In animal models of AD, treatment with total salvianolic acid has been associated with improved learning and memory, along with decreased levels of Aβ40 and Aβ42 in the hippocampus. plos.org Furthermore, in cell culture models using PC12 cells exposed to Aβ42, salvianolic acids A and B were able to increase cell viability, demonstrating a protective effect against Aβ-induced neurotoxicity. biorxiv.org While much of this research has focused on other salvianolic acids, the shared chemical properties suggest a potential role for this compound in this area that warrants further investigation.

Cardiovascular System Research

Cardioprotective Effects

Inhibition of Ras Signaling Pathway in Heart Failure

In preclinical models of heart failure, particularly in spontaneously hypertensive rats (SHR), this compound has been shown to inhibit the Ras signaling pathway. nih.govnih.gov The Ras pathway, involving key proteins like Ras, Raf, Mek, and Erk, is a crucial mediator of mitochondrial redox signaling. nih.gov Studies have revealed that in heart failure models, the protein expression levels of phosphorylated Ras (p-Ras), p-Raf, p-Mek, and p-Erk are significantly elevated. nih.gov Treatment with this compound was found to decrease the levels of these proteins in a dose-dependent manner, both in vivo in SHR and in vitro in cardiomyocytes. nih.gov This inhibition of the Ras signaling cascade by this compound contributes to its ability to improve cardiac function and attenuate cardiac hypertrophy. nih.govnih.gov

Activation of PI3K/Akt Signaling Pathway in Heart Failure

Concurrent with its inhibition of the Ras pathway, this compound activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is known to play a protective role in the heart. nih.govnih.govresearchgate.net Activation of the PI3K/Akt pathway is crucial for preventing cardiomyocyte apoptosis and mitigating contractile dysfunction. researchgate.net Research has demonstrated that this compound can enhance the expression of PI3K and Akt, thereby promoting cell survival and improving cardiac function in the setting of heart failure. nih.govresearchgate.net Bioinformatics analysis has further corroborated that the therapeutic effects of this compound in heart failure are mediated, at least in part, by its dual modulatory action on the Ras and PI3K/Akt signaling pathways. nih.gov

Mitochondrial Structure and Energy Charge Modulation in Cardiomyocytes

This compound has been observed to positively influence mitochondrial integrity and energy metabolism within cardiomyocytes. nih.gov In models where cardiomyocytes were challenged with angiotensin II, a known inducer of cardiac stress, this compound was found to improve impaired mitochondrial structure and restore the cellular energy charge. nih.gov Mitochondrial dysfunction is a key feature in the pathogenesis of heart failure, leading to reduced ATP production and increased oxidative stress. mdpi.com By preserving mitochondrial health, this compound helps to maintain the energy supply of cardiomyocytes and protect them from damage. nih.govmdpi.com

Antiplatelet Activity

This compound has been identified as a compound with potential antiplatelet activity. medchemexpress.commedkoo.combiocrick.comarctomsci.comnih.gov This property is significant in the context of cardiovascular diseases, where abnormal platelet aggregation can lead to thrombosis and ischemic events. frontiersin.orgresearchgate.net While the precise mechanisms of its antiplatelet action are still under investigation, its identification as an antiplatelet agent highlights another facet of its cardiovascular protective effects. medchemexpress.comnih.gov

Protection Against Vascular Endothelium Impairment

This compound has been recognized for its role in protecting the vascular endothelium, the inner lining of blood vessels that is critical for cardiovascular health. nih.govnih.gov It has been identified as a valuable component in Danhong injection, which is used clinically to alleviate vascular endothelium impairment in patients with acute myocardial infarction. nih.govnih.gov The protective effects of salvianolic acids, in general, involve reducing endothelial damage, which is an initial step in the development of atherosclerosis. frontiersin.org These compounds help to maintain the structural integrity and function of the vascular endothelium. researchgate.net

Regulation of Endothelin Converting Enzyme 1 (ECE-1)

This compound has been identified as a promising inhibitor of Endothelin Converting Enzyme 1 (ECE-1). scienceopen.comresearchgate.net ECE-1 is a key enzyme in the biosynthesis of endothelin-1, a potent vasoconstrictor. researchgate.net Inhibition of ECE-1 by this compound suggests a potential mechanism for its beneficial effects in cardiovascular and cerebrovascular diseases, as it can help to regulate vascular tone. scienceopen.comresearchgate.net Studies have shown that this compound exhibits significant inhibitory activity against ECE-1. sciencechina.cnnih.gov

Attenuation of Leukocyte-Endothelial Adherence

Salvianolic acids, including potentially this compound, play a role in reducing the adherence of leukocytes to the vascular endothelium, a critical event in the inflammatory processes associated with atherosclerosis. nih.govmdpi.com The expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells is a key step in this process. nih.govscienceopen.com Salvianolic acids have been shown to attenuate the expression of these adhesion molecules, thereby reducing leukocyte attachment and mitigating vascular inflammation. nih.govmdpi.comsemanticscholar.org This action is partly attributed to the regulation of intracellular kinase activities and signaling pathways like NF-κB. nih.gov

Modulation of Metalloproteinase Expression

Salvianolic acids have demonstrated the ability to modulate the expression of matrix metalloproteinases (MMPs), enzymes implicated in the degradation of the extracellular matrix and involved in various physiological and pathological processes. Specifically, salvianolic acid B has been shown to competitively inhibit matrix metalloproteinase-9 (MMP-9) and has been effective in preventing cardiac remodeling. scienceopen.comnih.gov In studies involving human aortic smooth muscle cells, salvianolic acid B was found to attenuate the expression of both MMP-2 and MMP-9. ntu.edu.tw This inhibitory effect on MMPs is a key mechanism in the cardiovascular protective effects of salvianolic acids. nih.govresearchgate.net Research has also highlighted that Danshensu (B613839), a component of salvianolic acids, can downregulate the expression of MMP-2 and MMP-9 in melanoma cells, which in turn reduces their invasive and angiogenic capabilities. imrpress.com

Anti-Inflammatory Mechanisms Beyond Cerebrovascular Context

The anti-inflammatory properties of salvianolic acids extend beyond their effects in the cerebrovascular system, involving multiple signaling pathways and cellular targets.

This compound and its related compounds exert potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. cymitquimica.com These compounds have been shown to protect cells from inflammation-related damage. cymitquimica.com A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. dovepress.comresearchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. dovepress.com By preventing the activation of NF-κB, salvianolic acids can effectively reduce the production of a wide array of inflammatory mediators. dovepress.comresearchgate.net

This compound has been found to be effective in mitigating the activation of microglial cells induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov Activated microglia are a key source of inflammatory cytokines in the central nervous system. nih.gov Studies have shown that rosmarinic acid, a structurally similar compound to this compound, also attenuates LPS-induced microglial cell activation and the subsequent release of inflammatory cytokines. nih.gov This action is mediated, at least in part, through the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov Research on salvianolic acid B has further demonstrated its ability to reduce the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO) from LPS-stimulated neuron-microglia cultures. nih.gov

Salvianolic acids are known to regulate intracellular kinase-associated signaling pathways. nih.govresearchgate.net This regulation is a key component of their anti-inflammatory and immunomodulatory effects. nih.gov It is suggested that salvianolic acids may interact with phosphotyrosine or phosphoserine/threonine-binding domains of proteins. nih.govnih.gov Specifically, salvianolic acid A has been shown to inhibit the binding between the SH2 domains of Src-family kinases Lck and Src and their phosphotyrosine-containing binding motifs, which may be the molecular basis for its activation of AMP-activated protein kinase (AMPK). nih.gov Furthermore, salvianolic acids have been observed to modulate the mitogen-activated protein kinase (MAPK) system. For instance, salvianolic acid A can suppress the phosphorylation of p38 MAPK while increasing the phosphorylation of extracellular signal-regulated kinase (ERK). mdpi.com

Regulation of Kinase Activity

Antioxidant Mechanisms

Salvianolic acids are recognized as potent antioxidants, a property largely attributed to their polyphenolic structure. nih.govresearchgate.netnih.gov This antioxidant capacity is a cornerstone of their protective effects against a variety of cellular and tissue damage. nih.govfrontiersin.org

The primary antioxidant mechanism of salvianolic acids is their ability to directly scavenge free radicals. cymitquimica.comnih.gov They effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress and subsequent damage. nih.govresearchgate.net This scavenging activity has been demonstrated in various contexts, including the protection of endothelial cells, smooth muscle cells, and cardiomyocytes from free radical damage. nih.govresearchgate.net

In addition to direct scavenging, salvianolic acids also exert their antioxidant effects through the modulation of endogenous antioxidant systems. nih.gov They can increase the expression of antioxidant enzymes, such as those involved in the Nrf2/HO-1 signaling pathway. nih.gov For example, salvianolic acid C has been shown to enhance the production of several antioxidative enzymes, including superoxide (B77818) dismutase (SOD1), glutathione (B108866) peroxidase (GPx3), and catalase. mdpi.com

The antioxidant properties of salvianolic acids are interconnected with their anti-inflammatory actions. By reducing oxidative stress, they can dampen the inflammatory response, as ROS can act as signaling molecules that trigger pro-inflammatory pathways. nih.govresearchgate.net

Activation of Antioxidant Enzymes (e.g., Nrf2/HO-1 Signaling)

Cancer Research and Antineoplastic Effects

In addition to their antioxidant properties, salvianolic acids have demonstrated significant potential in cancer research due to their antineoplastic effects. frontiersin.org These compounds have been shown to influence various processes within cancer cells, leading to the inhibition of tumor growth. nih.gov

A primary mechanism through which salvianolic acids exert their anticancer effects is the induction of apoptosis (programmed cell death) and the inhibition of proliferation in tumor cells. frontiersin.org Salvianolic acid A has been shown to reduce the viability of non-small cell lung cancer (NSCLC) cells, while salvianolic acid B suppresses the proliferation of other cancer cells. frontiersin.org

Research indicates that these effects are mediated through the modulation of key proteins involved in apoptosis. For instance, salvianolic acids can induce apoptosis by activating caspases and altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.netresearchgate.net In breast cancer cells, salvianolic acids A and B have been reported to trigger apoptosis by suppressing Bcl-2 and activating caspases. imrpress.com Similarly, salvianolic acid B has been observed to induce apoptosis in oral squamous carcinoma cells in a time-dependent manner. nih.gov

Table 2: Anti-Proliferative and Apoptotic Effects of Salvianolic Acids on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Effect of Salvianolic Acid | Reference |

|---|---|---|---|

| Lung Carcinoma | A549/PC9 | Anti-proliferative | researchgate.netijbs.com |

| Breast Cancer | MCF-7 | Anti-proliferative, Apoptosis induction | researchgate.netijbs.com |

| Oral Squamous Cell Carcinoma | SCC-9/SCC-25, CAL27, SCC4 | Anti-proliferative, Apoptosis induction | researchgate.netnih.govijbs.com |

| Colorectal Cancer | HCT-116/HT29 | Anti-proliferative | researchgate.netijbs.com |

| Head and Neck Carcinoma | HN-13/JHU-06 | Anti-proliferative | researchgate.netijbs.com |

| Ovarian Cancer | SKOV3 | Anti-proliferative | researchgate.netijbs.com |

| Hepatocellular Cancer | HepG2/Bel-7404 | Anti-proliferative, Apoptosis induction | researchgate.netnih.govijbs.com |

| Glioma | U87/U373 | Anti-proliferative | researchgate.netijbs.com |

| Melanoma | A2058, A375 | Inhibition of cell growth, G2/M phase arrest | imrpress.comimrpress.com |

This table is interactive. Users can sort columns by clicking on the headers.

The anticancer activities of salvianolic acids are also attributed to their ability to modulate critical signal transduction pathways that are often dysregulated in cancer cells. frontiersin.orgnih.gov In vivo and in vitro experiments have shown that salvianolic acids can interfere with signaling within cancer cells. frontiersin.org

Key signaling pathways affected include the PI3K/Akt and MAPK pathways, which are crucial for cell survival, proliferation, and metastasis. nih.govexplorationpub.com Salvianolic acid B has been found to inhibit the PI3K/Akt/mTOR pathway in colorectal and hepatocellular carcinoma cells, leading to apoptosis and autophagy. nih.govexplorationpub.com It has also been shown to inactivate the MAPK and SMAD2/3 signaling pathways in non-small cell lung cancer cells. mdpi.com Furthermore, salvianolic acid A has been reported to inhibit the proliferation and invasion of cancer cells by suppressing AKT and MAPK phosphorylation. imrpress.com By targeting these fundamental signaling networks, salvianolic acids can effectively disrupt the processes that drive cancer progression. researchgate.netijbs.com

Inhibition of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer progression, conferring migratory and invasive properties to tumor cells. nih.gov Research into the broader family of salvianolic acids suggests a significant inhibitory effect on this process. nih.govfrontiersin.org Studies have shown that salvianolic acids can modulate EMT by influencing key molecular markers. frontiersin.org This is often characterized by the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers like N-cadherin, vimentin (B1176767), and fibronectin. nih.govfrontiersin.org

For instance, salvianolic acid B has been observed to inhibit the EMT process in melanoma cells and non-small cell lung cancer cells. nih.gov It has also been shown to reverse TGF-β1-induced EMT in various cell lines. explorationpub.com While much of the specific research has focused on salvianolic acids A and B, these findings highlight the potential of salvianolic acids as a class of compounds to counteract cancer cell invasion and metastasis by interfering with the EMT program. nih.govfrontiersin.org The shared chemical scaffold among salvianolic acids suggests that this compound may possess similar capabilities in modulating the crucial cellular transitions that drive cancer metastasis.

Targeting Specific Signaling Pathways (e.g., PI3K/AKT, MAPK, NF-κB, mTOR, Ras/Raf/Erk)

Salvianolic acids exert their pharmacological effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. explorationpub.com Research demonstrates that these compounds can interfere with key cascades, including the PI3K/AKT, MAPK, and NF-κB pathways, which are crucial for cell survival, proliferation, and inflammation. explorationpub.comnih.gov

This compound, along with its counterpart Salvianolic Acid B, has been shown to inhibit the JNK/ERK/P38 pathway in pericytes subjected to oxygen-glucose deprivation/reperfusion, while activating the PI3K/AKT/mTOR survival pathway in the same model. researchgate.net More broadly, salvianolic acids A and B have been extensively studied for their impact on these signaling networks. Salvianolic Acid B has been found to inhibit the AKT/mTOR signaling pathway in hepatocellular carcinoma cells and colorectal cancer cells, leading to reduced cell growth and proliferation. explorationpub.comnih.gov It also mitigates tumorigenesis by modulating MAPK and NF-ĸB signaling. explorationpub.com

Similarly, Salvianolic Acid A has been identified as an inhibitor of the PI3K/Akt pathway in breast cancer and acute myeloid leukemia cells. ijbs.comspandidos-publications.com It can also control the migration of oral squamous carcinoma cells by reducing MMP-2 expression in a manner mediated by the Raf/MEK/ERK pathway. ijbs.comspandidos-publications.com The activation of the c-MET receptor can stimulate several of these downstream pathways, including Ras/Raf/Erk and PI3K/Akt, promoting cancer cell advantages; salvianolic acids have shown the potential to interfere with this axis. nih.gov

| Signaling Pathway | Effect of Salvianolic Acids | Associated Compound(s) | Cancer/Cell Type | Reference(s) |

| PI3K/AKT | Inhibition | Salvianolic Acid A, B, D | Breast Cancer, Leukemia, Glioma, Pericytes | researchgate.netijbs.comspandidos-publications.com |

| MAPK/ERK | Inhibition | Salvianolic Acid A, D | Oral Squamous Carcinoma, Pericytes | researchgate.netijbs.com |

| NF-κB | Inhibition | Salvianolic Acid B | Mesangial Cells, General Cancer | explorationpub.com |

| mTOR | Inhibition | Salvianolic Acid B, D | Hepatocellular Carcinoma, Colorectal Cancer, Pericytes | explorationpub.comresearchgate.netnih.gov |

| Ras/Raf/Erk | Inhibition | Salvianolic Acid A | Oral Squamous Carcinoma | nih.govspandidos-publications.com |

| JNK/p38 | Inhibition | This compound | Pericytes | researchgate.net |

Reversing Drug Resistance in Cancer Cells

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Salvianolic acids have demonstrated potential in overcoming this challenge by sensitizing resistant cancer cells to chemotherapeutic agents. ijbs.com The mechanisms underlying this reversal often involve the downregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. ijbs.com

For example, Salvianolic Acid A has been shown to reverse paclitaxel (B517696) resistance in human breast cancer cells. nih.gov This effect is partly achieved by inhibiting the expression of P-gp and other resistance-associated proteins. ijbs.com The modulation of signaling pathways, particularly the PI3K/Akt pathway, is also a key mechanism. By inactivating this survival pathway, Salvianolic Acid A can increase the susceptibility of cancer cells to apoptosis induced by chemotherapy. spandidos-publications.comnih.gov In lung cancer cells, Salvianolic Acid A may reverse cisplatin (B142131) resistance by blocking the c-MET/Akt/mTOR signaling axis. spandidos-publications.com

Studies on Salvianolic Acid B have shown it can reverse multidrug resistance in colorectal cancer cells by downregulating P-gp, which enhances the sensitivity of these cells to conventional drugs. explorationpub.com Although direct studies on this compound are less common, the consistent findings with other major salvianolic acids suggest a shared class effect in combating chemotherapy resistance.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. spandidos-publications.comresearchgate.net Salvianolic acids have been investigated for their ability to interfere with this process. The primary mechanism appears to be the regulation of key pro-angiogenic factors, notably hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF). nih.govnih.gov

In models of oral carcinogenesis, Salvianolic Acid B was found to inhibit angiogenesis by decreasing the expression of HIF-1α and VEGF. nih.gov Similarly, in rat brain microvascular endothelial cells exposed to high glucose, Salvianolic Acid B antagonized the upregulation of HIF-1α and VEGF. nih.gov Salvianolic Acid A has also been shown to inhibit tumor angiogenesis. spandidos-publications.comresearchgate.net It can normalize the tumor vasculature, in part by improving the hypoxic microenvironment that drives angiogenesis. researchgate.net

However, it is noteworthy that some research has produced different results depending on the experimental context. One study using a murine SVR endothelial cell line reported that Salvianolic Acid B enhanced in vitro angiogenesis, showing upregulation of VEGF and its receptors. thieme-connect.com This suggests the effect of salvianolic acids on angiogenesis may be context-dependent, though a significant body of evidence points towards an inhibitory role in cancer models. nih.gov

Regulation of Gene Expression (e.g., HIF-1α, VEGF, c-myc, P46 (JNK/SAPK))

The anticancer effects of salvianolic acids are rooted in their ability to modulate the expression of critical genes controlling cell proliferation, survival, and angiogenesis. nih.gov

Studies have demonstrated that these compounds can significantly alter the genetic landscape within tumor cells. Salvianolic Acid A was found to inhibit the growth of mouse lung cancer cells by suppressing the expression of the proto-oncogene c-myc and P46 (JNK/SAPK). nih.gov The regulation of hypoxia-inducible factor-1α (HIF-1α) and its downstream target, vascular endothelial growth factor (VEGF), is a recurring theme in the action of salvianolic acids. nih.govnih.gov Salvianolic Acid B has been shown to decrease the expression of HIF-1α and VEGF in models of oral cancer and in endothelial cells under high-glucose stress, thereby inhibiting angiogenesis and cell disruption. nih.govnih.gov

| Gene | Effect of Salvianolic Acids | Associated Compound(s) | Model/Cell Type | Reference(s) |

| HIF-1α | Downregulation/Inhibition | Salvianolic Acid B | Oral Carcinogenesis, Endothelial Cells | nih.govnih.gov |

| VEGF | Downregulation/Inhibition | Salvianolic Acid B | Oral Carcinogenesis, Endothelial Cells | nih.govnih.gov |

| c-myc | Inhibition of Expression | Salvianolic Acid A | Mouse Lung Cancer Cells | nih.gov |

| P46 (JNK/SAPK) | Inhibition of Expression | Salvianolic Acid A | Mouse Lung Cancer Cells | nih.gov |

Effects on Fibrosis Diseases

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, can lead to organ scarring and dysfunction. frontiersin.org Salvianolic acids, derived from Salvia miltiorrhiza, have demonstrated considerable therapeutic potential in alleviating fibrosis in various organs, including the liver, lungs, and kidneys. nih.gov The antifibrotic activity of these compounds is linked to their ability to modulate signal transduction in fibroblasts and other relevant cell types, inhibiting the processes that lead to tissue scarring. nih.govfrontiersin.org Research highlights that the mechanisms include suppressing the activation of key fibrogenic cells like hepatic stellate cells (HSCs), reducing inflammation, and counteracting oxidative stress. nih.govnih.gov

Alleviation of Hepatic Fibrosis

Hepatic fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and liver failure. elsevier.es Salvianolic acids, particularly A and B, have been shown to be effective in attenuating liver fibrosis in numerous preclinical models. frontiersin.orgnih.gov Their protective effects are multifactorial.

A primary mechanism is the inhibition of hepatic stellate cell (HSC) activation, which is the main source of ECM production in the fibrotic liver. nih.govelsevier.es Salvianolic acids A and B have been shown to suppress HSC activation and proliferation induced by stimuli like platelet-derived growth factor (PDGF). nih.gov This leads to a reduction in the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I. nih.govmdpi.com

Furthermore, salvianolic acids combat the oxidative stress that drives fibrogenesis. nih.gov They have been reported to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and inhibit reactive oxygen species (ROS) formation in HSCs. frontiersin.orgnih.gov In animal models of liver fibrosis induced by toxins like carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA), treatment with salvianolic acids A and B resulted in reduced liver injury, decreased collagen deposition, and lower expression of inflammatory cytokines. nih.govnih.govmdpi.com Salvianolic Acid A has also been shown to alleviate liver fibrosis by suppressing endoplasmic reticulum (ER) stress. frontiersin.org

Treatment of Pulmonary Fibrosis

Current scientific literature extensively documents the anti-fibrotic effects of salvianolic acids, particularly Salvianolic acid A (SAA) and Salvianolic acid B (SAB), in pulmonary fibrosis models. frontiersin.orgmdpi.com Studies show that SAA can attenuate bleomycin-induced pulmonary fibrosis in rats by reducing alveolar wall thickness and collagen deposition. nih.gov Similarly, SAB has demonstrated potent anti-fibrotic effects by blocking the proliferation and trans-differentiation of lung fibroblasts. frontiersin.org

However, specific research detailing the direct effects of this compound on the treatment of pulmonary fibrosis is not prominently available in the current body of scientific literature. While general anti-fibrotic properties are often attributed to salvianolic acids as a group, the specific contribution and mechanisms of this compound in this context remain an area for future investigation. impactfactor.orgfrontiersin.org

Modulation of Signal Transduction within Fibroblasts

The modulation of signaling pathways within fibroblasts is a key mechanism by which salvianolic acids exert their anti-fibrotic effects. researchgate.net Research has shown that these compounds can influence critical pathways that govern fibroblast activation, proliferation, and extracellular matrix (ECM) deposition. nih.govmdpi.com

Salvianolic Acid A (SAA) has been found to inhibit fibroblast proliferation, adhesion, and migration. frontiersin.org It induces cell cycle arrest and apoptosis in fibroblasts, a mechanism linked to the p53-dependent pathway. nih.gov SAA treatment leads to decreased expression of cell cycle-related proteins like cyclin D1, cyclin E1, and cyclin B1, and an increase in cleaved caspase-3 protein. nih.gov

Salvianolic Acid B (SAB) modulates fibroblast activity by inhibiting the TGF-β/Smad signaling pathway, which is central to fibrosis. frontiersin.orgmdpi.com It also suppresses the proliferation of human normal fibroblast cells. mdpi.com

Specific studies isolating the effects of this compound on signal transduction within fibroblasts are scarce. The general understanding is based on the activity of the more abundant salvianolic acids, A and B. researchgate.net

Table 1: Effects of Salvianolic Acids on Fibroblast Signal Transduction

| Compound | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Salvianolic Acid A | Fibroblast Cells (in vitro) | Inhibited proliferation, adhesion, and migration; induced apoptosis. frontiersin.orgnih.gov | Increased p53 expression; decreased cyclin D1, E1, B1; increased caspase-3. nih.gov |

| Salvianolic Acid B | Detroit 551 Fibroblasts | Enhanced cell proliferation at certain concentrations. mdpi.com | Associated with EGF signaling pathway. mdpi.com |

| Salvianolic Acid B | Lung Fibroblasts | Inhibited myofibroblast transdifferentiation. | Upregulation of Nrf2. |

Inhibition of EMT in Fibrosis

Epithelial-to-mesenchymal transition (EMT) is a cellular process implicated in the progression of fibrosis, where epithelial cells acquire mesenchymal characteristics, contributing to the fibroblast population and ECM production. nih.gov Several salvianolic acids have been shown to inhibit this process. nih.govresearchgate.net

Salvianolic Acid B (SAB) has been found to inhibit the EMT process in various models, including renal and pulmonary fibrosis. nih.govmdpi.com It can reverse the transition of HK-2 cells induced by TGF-β1. nih.gov

Salvianolic Acid C (SAC) has also been identified as an inhibitor of EMT in renal fibrosis, where it was observed to reduce the expression of mesenchymal markers like N-cadherin and vimentin and the EMT-related transcription factor Snail. imrpress.comnih.gov

There is currently a lack of specific studies demonstrating the role of this compound in the inhibition of EMT in fibrosis. The anti-EMT effects are primarily attributed to other isomers within the salvianolic acid family. nih.govimrpress.com

Immunomodulatory Effects

Salvianolic acids are recognized for their anti-inflammatory and immunomodulatory properties. nih.govmdpi.com Research into this compound specifically has demonstrated its potential to modulate inflammatory pathways.

A significant study revealed that this compound can alleviate cerebral ischemia-reperfusion injury by suppressing a key inflammatory signaling cascade. nih.gov Its mechanism involves inhibiting the nuclear-to-cytoplasmic translocation of High Mobility Group Box 1 (HMGB1), which in turn suppresses the downstream TLR4/MyD88/NF-κB signaling pathway. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α and IL-1β. nih.gov

Additionally, a computational analysis of "Salvianolic acid for injection" (SAFI), a preparation containing this compound, rosmarinic acid, and Salvianolic acid B, predicted that its therapeutic effect in ischemic stroke is related to its anti-inflammatory activity. frontiersin.org The study identified PTGS2 (COX-2) as a target for this compound, suggesting a role in modulating inflammatory responses. frontiersin.org While much of the immunomodulatory research in the salvianolic acid family focuses on Salvianolic acid A and B, these findings indicate that this compound is also an active contributor to the anti-inflammatory profile of Salvia miltiorrhiza. nih.govnih.govcaringsunshine.com

Table 2: Immunomodulatory Mechanisms of this compound

| Compound | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| This compound | Rat Cerebral I/R; OGD/R in PC12 cells | Reduced cerebral injury; inhibited production of TNF-α, IL-1β, IL-6. nih.gov | Suppressed HMGB1 release and inhibited TLR4/MyD88/NF-κB signaling. nih.gov |

| This compound | Computational & In vitro (as part of SAFI) | Predicted to target PTGS2 (COX-2). frontiersin.org | Inhibition of inflammatory pathways. frontiersin.org |

Antidepressant-like Effects

The potential antidepressant effects of salvianolic acids have been explored, with studies primarily focusing on Salvianolic acid B. mdpi.comnih.gov

Association with Anti-inflammatory Activity

The antidepressant-like effects of Salvianolic acid B are strongly associated with its anti-inflammatory properties. mdpi.comnih.gov In animal models of chronic mild stress (CMS), Salvianolic acid B has been shown to exert potent antidepressant-like effects. nih.gov This action is linked to its ability to decrease the expression of pro-inflammatory cytokines like IL-1β and TNF-α while increasing anti-inflammatory cytokines in the hippocampus and cortex. nih.gov It also inhibits microglia activation, a key component of neuroinflammation. nih.gov The antidepressant effect of Salvianolic acid B may also involve the inhibition of the NLRP3 inflammasome. mdpi.com

Currently, there is no direct scientific evidence to suggest that this compound possesses antidepressant-like effects or to what extent it shares the anti-neuroinflammatory mechanisms of Salvianolic acid B in this context.

Modulation of AMPK/SIRT1 Pathway

The AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) signaling pathway has been identified as a target for some salvianolic acids, linking to metabolic regulation and, more recently, to depression. dovepress.comnih.gov

One study demonstrated that the antidepressant-like effects of Salvianolic acid B in CMS-induced rats are mediated through the activation of the AMPK/SIRT1 signaling pathway. dovepress.comnih.gov Supplementation with Salvianolic acid B was found to correct depressive-like behaviors and was associated with a significant increase in the pAMPK/AMPK ratio and SIRT1 protein expression. dovepress.com Other studies have linked Salvianolic acid A to the activation of the AMPK-SIRT1 pathway, primarily in the context of metabolic diseases like non-alcoholic fatty liver disease and in promoting the browning of white adipose tissue. nih.govfrontiersin.org

No studies have yet reported a direct link between this compound and the modulation of the AMPK/SIRT1 pathway in the context of antidepressant-like effects.

Other Potential Biological Activities (e.g., Anti-HIV-1 Integrase, Peroxidase Inhibition)

Beyond its more extensively studied pharmacological effects, this compound has been investigated for other potential therapeutic activities. Research has identified its capacity to inhibit key viral enzymes and participate in other enzymatic regulatory processes, highlighting its broad-spectrum biological potential. Specifically, its activities as an inhibitor of both HIV-1 integrase and peroxidase have been noted in scientific literature.

Anti-HIV-1 Integrase Activity

Water-soluble extracts from Salvia miltiorrhiza, which include Salvianolic acid A, Salvianolic acid B, and this compound, have demonstrated potent inhibitory effects against HIV-1 integrase. nih.gov This activity is believed to be significantly attributed to the acidic component of the this compound structure. nih.gov The enzyme HIV-1 integrase is crucial for the replication cycle of the human immunodeficiency virus, as it facilitates the integration of the viral DNA into the host cell's genome. Inhibition of this enzyme is a key strategy in antiretroviral therapy.

While this compound has been identified as an effective in-vitro inhibitor of HIV-1 integrase, some studies have noted that it was not pursued further in certain research contexts due to toxicity concerns at the required concentrations. nih.gov However, the foundational inhibitory action remains a significant finding. For context, several related salvianolic acids have been studied in more detail, with specific inhibitory concentrations (IC₅₀) determined, showcasing the general potential of this class of compounds against HIV-1 integrase. nih.govacademicjournals.org

Table 1: Comparative Anti-HIV-1 Integrase Activity of Salvianolic Acids

| Compound | Enzyme/Process Inhibited | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | HIV-1 Integrase | Activity reported, specific IC₅₀ not detailed in sources. | nih.govnih.gov |

| Lithospermic Acid | HIV-1 Integrase (3'-processing) | 0.83 | nih.govacademicjournals.org |

| Lithospermic Acid | HIV-1 Integrase (3'-joining) | 0.48 | nih.gov |

| Lithospermic Acid B | HIV-1 Integrase (3'-processing) | 0.48 | nih.govacademicjournals.org |

| Lithospermic Acid B | HIV-1 Integrase (3'-joining) | 0.37 | nih.gov |

Peroxidase Inhibition

This compound has also been identified as a novel inhibitor of peroxidase. nih.govbiocrick.com Peroxidases are a large family of enzymes that play a role in various physiological processes, including inflammatory responses. A study utilizing an on-flow biochemical assay coupled with liquid chromatography/quadrupole time-of-flight mass spectrometry (LC/Q-TOF-MS) screened extracts from Radix Salvia Miltiorrhizae to identify compounds with peroxidase-inhibiting properties. nih.gov This screening successfully identified this compound as one of the active inhibitors. nih.govbiocrick.com The bioactivity of these identified compounds was subsequently validated through microplate-based assays and molecular docking, confirming their inhibitory effect. nih.gov

Table 2: Peroxidase Inhibitors Identified from Salvia miltiorrhiza

| Compound | Activity | Method of Identification |

|---|---|---|

| This compound | Peroxidase Inhibitor | On-flow biochemical assay with LC/Q-TOF-MS |

| Tanshinol | Peroxidase Inhibitor | On-flow biochemical assay with LC/Q-TOF-MS |

| Protocatechuic aldehyde | Peroxidase Inhibitor | On-flow biochemical assay with LC/Q-TOF-MS |

| Rosmarinic acid | Peroxidase Inhibitor | On-flow biochemical assay with LC/Q-TOF-MS |

| Lithospermic acid | Peroxidase Inhibitor | On-flow biochemical assay with LC/Q-TOF-MS |

| Salvianolic acid B | Peroxidase Inhibitor | On-flow biochemical assay with LC/Q-TOF-MS |

Analytical Methodologies for Salvianolic Acid D

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS stands out as a premier technique for the analysis of Salvianolic acid D due to its high sensitivity, specificity, and speed. researchgate.netnih.gov This method is frequently utilized for complex sample matrices where trace-level detection is necessary.

Quantitative Analysis in Biological Samples (e.g., Rat Plasma)

The quantification of this compound in biological fluids like rat plasma is essential for pharmacokinetic studies. UPLC-MS/MS provides the necessary sensitivity and selectivity for this purpose. researchgate.netnih.gov A common procedure involves protein precipitation from the plasma sample, often using pre-cooled acetonitrile, followed by chromatographic separation and mass spectrometric detection. researchgate.netnih.govnih.gov

The chromatographic separation is typically achieved on a C18 column. researchgate.netnih.gov The mass spectrometry is operated in negative ion mode using electrospray ionization (ESI), with detection carried out via multiple reaction monitoring (MRM). researchgate.netnih.gov This highly specific detection method allows for the accurate quantification of this compound even in the presence of other closely related compounds. researchgate.net

For instance, a UPLC-MS/MS method was developed for the simultaneous determination of this compound and other phenolic acids in rat plasma. nih.gov This method demonstrated the dose-proportional pharmacokinetic behavior of these compounds after intravenous administration. nih.gov

Application in Quality Marker Studies for Traditional Chinese Medicine Preparations

This compound, along with other salvianolic acids, is considered a key bioactive component in many Traditional Chinese Medicine (TCM) preparations derived from Salvia miltiorrhiza, such as Salvianolic acids for injection (SAFI). biocrick.comresearchgate.net UPLC-MS/MS is a powerful tool for the quality control of these preparations by identifying and quantifying these chemical markers. biocrick.comresearchgate.net

Studies have utilized UPLC-MS/MS to establish chemical fingerprints and quantify major components like this compound, Salvianolic acid B, rosmarinic acid, and lithospermic acid in SAFI. biocrick.comresearchgate.net This ensures the consistency and quality of different batches of the medicinal product. The high sensitivity and accuracy of UPLC-MS/MS make it suitable for this purpose, with established methods demonstrating good linearity (R² ≥ 0.9993) and recovery rates (93.15%–108.92%). researchgate.net

High-Performance Liquid Chromatography (HPLC) and HPLC-MS

High-Performance Liquid Chromatography (HPLC) with UV detection and HPLC coupled with mass spectrometry (HPLC-MS) are also widely used for the analysis of this compound. scienceopen.comnih.gov While HPLC-UV is a more common and accessible technique, HPLC-MS offers higher selectivity and sensitivity, particularly for complex mixtures. jst.go.jpjfda-online.com

HPLC methods typically employ a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. jst.go.jpjfda-online.com UV detection is often set around 280 nm or 290 nm for the analysis of phenolic compounds. jst.go.jp

LC-MS methods for this compound have been developed using a single quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in selected ion monitoring (SIM) mode. scienceopen.comnih.gov These methods have been validated and applied to pharmacokinetic studies in rats. scienceopen.comnih.gov The fragmentation patterns of salvianolic acids in ESI-MS/MS often show characteristic losses of danshensu (B613839) and caffeic acid moieties, which aids in their structural identification. jst.go.jp

On-flow Biochemical Assays Coupled with LC/Q-TOF-MS

A novel approach for identifying bioactive compounds from natural product extracts involves coupling liquid chromatography with high-resolution mass spectrometry and an on-flow biochemical assay. A post-column on-flow biochemical assay (POBA) coupled with LC/Q-TOF-MS has been successfully used to screen for peroxidase inhibitors in Radix Salvia Miltiorrhizae. biocrick.comnih.gov

In this method, the effluent from the LC column is mixed with reagents for a biochemical assay, allowing for the real-time detection of enzyme inhibitors. nih.gov The active compounds are then identified by the high-resolution mass spectrometer. This technique identified this compound as a novel peroxidase inhibitor, demonstrating the method's utility in discovering drug candidates from complex mixtures efficiently and accurately, while avoiding false positives that can occur with other screening methods. biocrick.comnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Salvianolic acid A |

| Salvianolic acid B |

| Salvianolic acid C |

| Salvianolic acid E |

| Salvianolic acid F |

| Salvianolic acid G |

| Salvianolic acid H/L |

| Salvianolic acid Y |

| Rosmarinic acid |

| Lithospermic acid |

| Isosalvianolic acid B |

| Danshensu |

| Caffeic acid |

| Protocatechuic aldehyde |

| Ferulic acid |

| Tanshinol |

| Cryptotanshinone (B1669641) |

| Dihydrotanshinone I |

| Tanshinone I |

Pharmacokinetic and Pharmacodynamic Research on Salvianolic Acid D

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The pharmacokinetic profile of Salvianolic acid D (SalD), a major water-soluble antioxidant component of Salvia miltiorrhiza, has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.govscienceopen.com These studies are crucial for evaluating the compound's behavior in the body. scienceopen.com Research indicates that SalD has been detected in biofluids such as rat plasma and urine following administration. phenol-explorer.eu

Pharmacokinetic studies in rats have been conducted to compare the plasma concentration of SalD following both oral and intravenous (i.v.) administration. nih.govnih.gov A sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method was developed for the determination of SalD in rat plasma. nih.govnih.gov

Following intravenous injections at doses of 0.25, 0.5, and 1 mg/kg, the plasma concentrations of SalD were measured. nih.gov The concentration-time profiles were analyzed using a two-compartmental model. nih.govscienceopen.com For a 4 mg/kg oral dose, a peak plasma concentration (Cmax) of 333.08 ± 61.21 μg/L was observed. nih.govnih.gov In contrast, intravenous administration resulted in significantly higher initial plasma concentrations. nih.gov The area under the plasma concentration-time curve (AUC) was calculated for both routes of administration, showing a substantially lower value for oral administration compared to intravenous injection. nih.govnih.govresearchgate.net

| Administration Route | Dose | Parameter | Value |

|---|---|---|---|

| Intravenous (i.v.) | 0.25 mg/kg | AUC₀₋t (μg/L·h) | 14,384.38 ± 8443.18 |

| 0.5 mg/kg | AUC₀₋t (μg/L·h) | 22,813.37 ± 11,860.82 | |

| 1 mg/kg | AUC₀₋t (μg/L·h) | 46,406.12 ± 27,592.65 | |

| Oral (p.o.) | 4 mg/kg | Cₘₐₓ (μg/L) | 333.08 ± 61.21 |

| AUC₀₋t (μg/L·h) | 8,201.74 ± 4711.96 |

Data sourced from studies on rats. nih.govnih.gov

Bioavailability studies for SalD have revealed very low absorption following oral administration. nih.govscienceopen.com Based on studies in rats, the absolute bioavailability of SalD after oral administration of a 4 mg/kg dose was calculated to be approximately 4.16% ± 0.52%. nih.govscienceopen.comnih.gov This low bioavailability is a common characteristic among salvianolic acids, such as salvianolic acid A and salvianolic acid B. scienceopen.com The poor absorption of SalD in the rat small intestine is suggested as a likely reason for its low bioavailability. scienceopen.comresearchgate.net Due to this, intravenous injection is considered a preferable administration method for further studies of SalD. scienceopen.com

Investigations into the tissue distribution of SalD have been performed following intravenous administration in rats. nih.gov Studies using ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) on rats administered salvianolic acid for injection showed that SalD is rapidly distributed into various tissues. nih.govmdpi.com The highest concentration of the compound was found in the kidney. nih.gov In a study involving myocardial ischemic pigs administered a Danshen decoction, salvianolic acids were detected in the heart, spleen, kidney, lung, and liver. nih.govresearchgate.net

The ability of this compound to cross the blood-brain barrier (BBB) has been evaluated. nih.gov Research indicates that very little SalD permeates the BBB in rats after intravenous administration. nih.gov This suggests limited distribution into the central nervous system under normal conditions.

Tissue Distribution Studies

Dose-Response Relationships

The dose-proportionality of this compound has been assessed for intravenous administration. nih.govscienceopen.com In a study using doses of 0.25, 0.5, and 1 mg/kg in rats, SalD demonstrated relatively good dose proportionality. scienceopen.comresearchgate.net A power model analysis was used to evaluate the relationship between the dose and key pharmacokinetic parameters like AUC and the plasma concentration at 2 minutes (C2min). nih.gov The analysis showed that the 90% confidence interval for C2min fell within the acceptance range for dose proportionality, while the intervals for AUC₀₋t and AUC₀₋∞ were slightly outside the acceptance range. nih.gov

| Parameter | β₁ | 90% Confidence Interval | Acceptance Range |

|---|---|---|---|

| AUC₀₋t | 0.90 | 0.74–1.05 | 0.84–1.16 |

| AUC₀₋∞ | 0.86 | 0.69–1.04 | 0.84–1.16 |

| C₂min | 0.92 | 0.77–1.06 | 0.74–1.26 |

Data sourced from an intravenous administration study in rats. nih.gov

Stability Studies in Biological Fluids

The stability of this compound has been evaluated in biological fluids under various conditions. nih.govresearchgate.net In rat plasma, SalD demonstrated stability during sample storage and preparation procedures. nih.gov Stability was maintained through three freeze-thaw cycles (from –20°C to 20°C), for 12 hours at room temperature (20°C), for 12 hours post-preparation in an autosampler, and during long-term storage at –20°C for 30 days. nih.gov Another study noted that after intravenous administration of a Danshen injection, SalD concentrations decreased slowly, and the compound maintained a relatively high concentration after 30 minutes compared to other salvianolic acids like danshensu (B613839) and salvianolic acid B, which disappeared quickly. researchgate.net The phenolic hydroxyl groups present in the structure of salvianolic acids make them prone to oxidation, which is a consideration for their stability. frontiersin.org

Future Research Directions and Challenges

Comprehensive Investigation of Molecular Targets and Signaling Pathways

Future research on Salvianolic acid D is poised to delve deeper into its molecular interactions and the signaling cascades it modulates. While current knowledge has identified some potential targets, a comprehensive understanding remains a key objective for realizing its full therapeutic potential.

A significant area of future investigation involves the systematic identification and validation of the direct molecular targets of this compound. Computational methods, such as network pharmacology and molecular docking, have provided initial predictions. For instance, studies have suggested that this compound may target key enzymes and receptors involved in cardiovascular and inflammatory diseases. researchgate.netfrontiersin.org One study identified 21 potential molecular targets for this compound through a combination of database mining and server-based predictions. researchgate.net Further experimental validation of these predicted targets is crucial.

The exploration of signaling pathways influenced by this compound is another critical research avenue. Current evidence points towards its involvement in several key pathways:

Inflammatory Pathways: Research indicates that salvianolic acids, as a group, can suppress inflammatory responses by inhibiting pathways such as the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov They have been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.comnih.gov Specifically, this compound has been implicated in targeting the PTGS2 gene, which is involved in inflammatory processes. frontiersin.org

Oxidative Stress Pathways: The antioxidant properties of salvianolic acids are well-documented and are thought to be a primary mechanism of their protective effects. nih.govfrontiersin.org Future studies should focus on elucidating the specific molecular mechanisms by which this compound modulates oxidative stress, including its interaction with pathways like the Nrf2/HO-1 signaling pathway. frontiersin.org

Kinase-Associated Signaling Pathways: Salvianolic acids have been shown to regulate intracellular kinase-associated signaling pathways, which are critical in cellular processes like proliferation, differentiation, and apoptosis. nih.govijbs.com Investigations into how this compound specifically interacts with and modulates various kinases, such as those in the MAPK family (e.g., ERK, p38, JNK), will provide a more precise understanding of its cellular effects. mdpi.comijbs.comnih.govfrontiersin.org

Apoptosis Pathways: The ability of salvianolic acids to modulate apoptosis is another area ripe for exploration. Understanding how this compound influences the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins will be vital. frontiersin.orgfrontiersin.org

A systematic approach combining proteomics, transcriptomics, and metabolomics will be instrumental in creating a comprehensive map of the molecular targets and signaling networks affected by this compound. This will not only clarify its mechanisms of action but also help in identifying potential biomarkers for its therapeutic efficacy and predicting potential off-target effects.

Enhancing Bioavailability and Delivery Strategies

A significant hurdle in the clinical application of this compound and other salvianolic acids is their low oral bioavailability. jst.go.jpresearchgate.netnih.gov These compounds are generally hydrophilic, which can limit their ability to permeate biological membranes and lead to poor absorption from the gastrointestinal tract. jst.go.jpnih.gov Consequently, a major focus of future research is the development of innovative strategies to enhance their bioavailability and ensure effective delivery to target tissues.

Several promising approaches are being explored to overcome these challenges:

Novel Drug Delivery Systems: The encapsulation of salvianolic acids into various nanocarriers is a leading strategy. These systems can protect the drug from degradation, improve its solubility, and facilitate its transport across biological barriers. jst.go.jpspandidos-publications.comacs.org Examples of such systems that have been investigated for other salvianolic acids and could be adapted for this compound include:

Phospholipid Complexes: Forming complexes with phospholipids (B1166683) can increase the lipophilicity of hydrophilic drugs, thereby improving their membrane permeability and oral absorption. tandfonline.comresearchgate.net

Nanoparticles: Encapsulating drugs into nanoparticles can enhance their stability and provide controlled release. acs.orgresearchgate.net Studies on salvianolic acid B have shown that phospholipid complex-loaded nanoparticles can significantly improve oral bioavailability. acs.org

Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can improve the solubility and dissolution rate of poorly water-soluble drugs and have been shown to enhance the oral absorption of both lipophilic and hydrophilic components of Salvia miltiorrhiza. nih.govresearchgate.net

Multiple Emulsions: Water-in-oil-in-water (W/O/W) multiple emulsions have been investigated as a potential oral delivery system for salvianolic acid extracts, aiming to improve bioavailability. jst.go.jp

Chemical Modification: Modifying the chemical structure of this compound to create more lipophilic prodrugs is another potential avenue. This approach aims to improve its absorption characteristics without compromising its therapeutic activity.

Alternative Routes of Administration: Exploring administration routes that bypass the gastrointestinal tract and first-pass metabolism is a viable strategy. For instance, pulmonary delivery via dry powder inhalers is being investigated for salvianolic acids for the treatment of lung diseases, which has shown to significantly increase drug concentration in the lungs. researchgate.net

The table below summarizes some of the advanced delivery strategies being researched for salvianolic acids, which could be applicable to this compound.

| Delivery Strategy | Description | Potential Advantages for this compound |

| Phospholipid Complexes | Forms a complex between the drug and phospholipids. | Increases lipophilicity, improves membrane permeability and oral absorption. tandfonline.comresearchgate.net |

| Nanoparticles | Encapsulates the drug within a nano-sized carrier. | Protects from degradation, provides controlled release, enhances stability. acs.orgresearchgate.net |

| SMEDDS | Isotropic mixtures of oil, surfactant, cosurfactant, and drug that form fine oil-in-water microemulsions upon mild agitation with aqueous media. | Improves solubility and dissolution rate, enhances oral absorption. nih.govresearchgate.net |

| Pulmonary Delivery | Administration as an inhalable powder. | Bypasses first-pass metabolism, direct delivery to the lungs for respiratory conditions. researchgate.net |

Future research in this area will require a multidisciplinary approach, combining pharmaceutical sciences with pharmacology and toxicology to develop safe and effective delivery systems for this compound.

Advanced Preclinical Models for Efficacy and Mechanism Validation

To bridge the gap between in vitro findings and clinical applications, the use of more sophisticated and relevant preclinical models is essential for validating the efficacy and further elucidating the mechanisms of action of this compound. While initial studies have utilized traditional cell culture and animal models, future research should incorporate more advanced systems that better mimic human physiology and disease states. caringsunshine.com

The development and utilization of the following advanced preclinical models will be crucial:

Organ-on-a-Chip Models: These microfluidic devices contain living cells in a continuously perfused, three-dimensional microenvironment that recapitulates the key functional units of human organs. Organ-on-a-chip models of the heart, liver, and blood vessels could provide more accurate predictions of the efficacy and potential toxicity of this compound in a human-like context.

Three-Dimensional (3D) Cell Cultures: Moving from traditional two-dimensional (2D) cell monolayers to 3D spheroids or organoids can provide a more physiologically relevant environment for studying cellular responses to this compound. These models better replicate cell-cell interactions and the tissue microenvironment.

Humanized Animal Models: The use of genetically engineered animal models that express human genes or have human cells or tissues transplanted into them can provide valuable insights into the human-specific effects of this compound. For example, mouse models with humanized immune systems could be used to study its immunomodulatory effects.

Disease-Specific Animal Models: While animal models of various diseases have been used, there is a need for more refined models that accurately reflect the complexity of human conditions. caringsunshine.comnih.gov For instance, in the context of cardiovascular disease, models that incorporate comorbidities such as diabetes or hypertension would provide a more realistic assessment of this compound's therapeutic potential. A preclinical systematic review has already been conducted on the use of salvianolic acid in animal models of myocardial infarction. nih.gov

Advanced Imaging Techniques: The use of high-resolution in vivo imaging techniques, such as multiphoton microscopy and positron emission tomography (PET), can allow for real-time monitoring of the biodistribution of this compound and its effects on cellular and physiological processes within a living organism.

By employing these advanced preclinical models, researchers can gain a more comprehensive and accurate understanding of the therapeutic potential of this compound, which will be critical for its successful translation into clinical practice.

Exploration of this compound in Combination Therapies